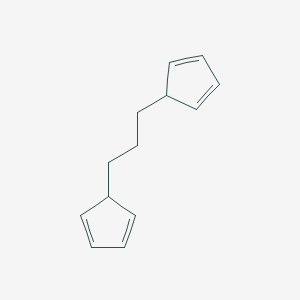
1,3-Cyclopentadiene, 5,5'-(1,3-propanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- is an organic compound with the molecular formula C13H16. This compound is a derivative of cyclopentadiene, a colorless liquid with a strong and unpleasant odor. Cyclopentadiene is known for its role in the production of cyclopentene and its derivatives, and it is a precursor to the cyclopentadienyl anion, an important ligand in organometallic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- can be synthesized through various methods. One common approach involves the dehydrogenation of cyclopentadiene or the monomerization of its dimer . The compound can also be obtained from the C6–C8 petroleum distillation fraction and coke oven light oil fractions .
Industrial Production Methods
In industrial settings, cyclopentadiene production is often not distinguished from dicyclopentadiene since they interconvert. Commercial dicyclopentadiene is cracked by heating to around 180°C to obtain the cyclopentadiene monomer, which is then used to synthesize 1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclopentadienone derivatives, while reduction reactions may produce more saturated cyclopentane derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- has several scientific research applications, including:
Biology: Research in biology may involve the compound in studies related to its reactivity and interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of various products. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they occur .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A colorless liquid with a strong odor, used as a precursor to cyclopentadienyl anion.
Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of cyclopentadiene monomer.
Cyclopentadienone: A derivative of cyclopentadiene, formed through oxidation reactions.
Uniqueness
1,3-Cyclopentadiene, 5,5’-(1,3-propanediyl)bis- is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications. The presence of the 1,3-propanediyl group distinguishes it from other cyclopentadiene derivatives, providing unique properties and reactivity patterns .
Eigenschaften
CAS-Nummer |
81808-03-9 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
5-(3-cyclopenta-2,4-dien-1-ylpropyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H16/c1-2-7-12(6-1)10-5-11-13-8-3-4-9-13/h1-4,6-9,12-13H,5,10-11H2 |
InChI-Schlüssel |
AQAHYZBHLXLSHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C=C1)CCCC2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)

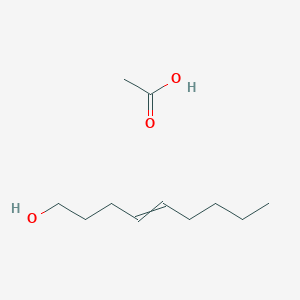

![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)

![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
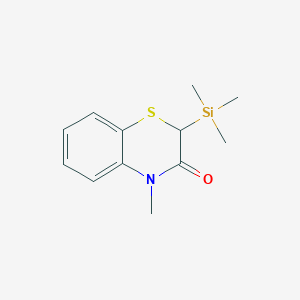
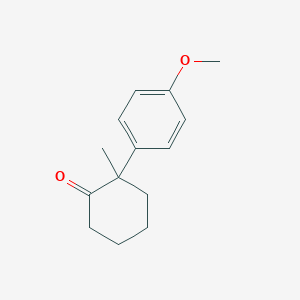
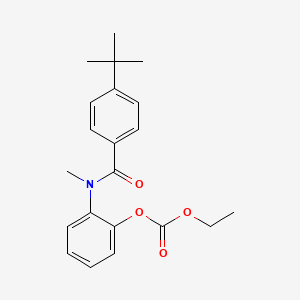
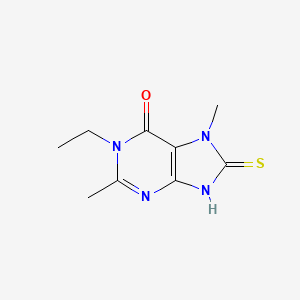
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
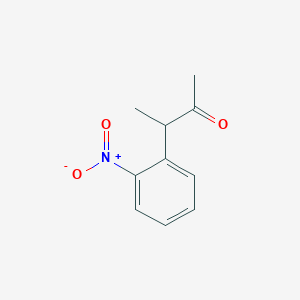
![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)
